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The following table summarizes the geometric mean (% coefficient of variation) of pharmacokinetic

parameters for telatinib and its metabolite BAY 60-8246 on day 14 of cycle 1 after twice-daily (BID) dosing

[1] [2].

Table 1: Steady-State Pharmacokinetic Parameters (Day 14)

Parameter 600 mg BID (n=6) 900 mg BID (n=27) 1200/1500 mg BID (n=6)

Telatinib

Cmax (mg/L) 0.825 (93%) 0.899 (91%) 1.467 (33%)

Tmax (h) [median, range] 2.3 [1.1 - 4] 2.6 [0.5 - 8] 2.5 [0.67 - 4.1]

AUC(0-12) (mg·h/L) 5.779 (71%) 5.761 (82%) 9.800 (33%)

Half-life (h) 8.2 (47%) 6.8 (47%) 8.1 (71%)

BAY 60-8246 (Metabolite)

Cmax (mg/L) 0.101 (203%) 0.095 (120%) 0.207 (85%)

Tmax (h) [median, range] 2.3 [0.6 - 4] 3.2 [0.5 - 12.2] 2.6 [0.5 - 4.1]
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Parameter 600 mg BID (n=6) 900 mg BID (n=27) 1200/1500 mg BID (n=6)

AUC(0-12) (mg·h/L) 0.826 (182%) 0.636 (101%) 1.595 (92%)

Half-life (h) 6.2 (14%) 6.5 (48%) 7.8 (38%)

Key observations from the data show substantial interpatient variability in the metabolite's exposure,

particularly at the 600 mg BID dose. The data indicates that exposure to both telatinib and BAY 60-8246

increases in a less than dose-proportional manner, with exposure plateauing in the 900 mg to 1500 mg

BID dose range [1] [3].

Detailed Experimental Protocols

The pharmacokinetic data was generated within the framework of phase I dose-escalation trials. Here are the

detailed methodologies for the key experiments cited.

Clinical Study Design

Objective: To determine the dose-limiting toxicities (DLTs), maximum-tolerated dose (MTD),

pharmacokinetics, and preliminary antitumour activity of oral telatinib [3].
Patient Population: Patients aged 18+ with solid tumours refractory to standard treatment or for

which no standard therapy existed. Patients had an ECOG performance status of 0-1 and adequate
bone marrow, hepatic, and renal function [3] [4].

Dosing: Telatinib was administered orally twice daily (BID) in 28-day cycles, either continuously or
on a 14 days on/7 days off schedule (noncontinuous) [1] [3]. The dose was escalated from 20 mg

once daily up to 1500 mg BID [4].
Formulations: The study started with a solution formulation and later introduced tablet formulations

(25 mg, 150 mg, and 300 mg telatinib mesylate tablets) [4].

Pharmacokinetic Sampling and Bioanalysis

Sampling Schedule: Blood samples were collected via an indwelling intravenous catheter on days 1

and 14 of cycle 1. Samples were taken at pre-dose and 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose
[3] [4].
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Analytical Method: Plasma concentrations of telatinib (BAY 57-9352) and its demethylated

metabolite, BAY 60-8246, were determined using a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method [3].

Data Analysis: Pharmacokinetic parameters—including AUC (area under the curve), Cmax
(maximum concentration), Tmax (time to Cmax), and half-life—were calculated by non-
compartmental analysis using software such as WINNonlin (version 4.1.a) [4].

Pharmacodynamic Assessments

The studies also included biomarker analyses to demonstrate the biological activity of telatinib:

Plasma Soluble VEGFR-2 (sVEGFR-2): Blood samples were collected at baseline and at various
timepoints during treatment. Analysis was performed using quantitative enzyme-linked
immunosorbent assays (ELISAs). A decrease in plasma sVEGFR-2 levels was observed with
increasing telatinib exposure [1] [3] [4].

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This technique was used

to assess changes in tumour blood flow (Ktrans and IAUC60). A decrease in tumour blood flow was

observed with increasing telatinib AUC, providing evidence of its anti-vascular effects [1] [3] [4].

Metabolic Pathway and Experimental Workflow

The diagram below illustrates the metabolic relationship and the workflow of the pharmacokinetic study.

Telatinib Metabolism
(CYP isoforms, UGT1A4)

BAY 60-8246
(Demethylated Metabolite)

PK Blood Sampling LC-MS/MS Analysis PK Parameter
Calculation

Click to download full resolution via product page

Diagram 1: Telatinib metabolism and PK study workflow.

Important Considerations for Researchers
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Metabolism and Drug-Drug Interactions: The N-methyl group of telatinib is the main target of

metabolic degradation. In vitro studies using human microsomes and hepatocytes indicated that
telatinib is metabolized by various cytochrome P450 (CYP) isoforms and UGT1A4 [3] [4]. The in vitro

profile suggested a low risk of drug-drug interactions as telatinib exhibited no significant inhibitory
or inductive potential on major human CYP isoforms at therapeutic concentrations [3].

Data Limitations: It is important to note that the available pharmacokinetic data for the metabolite is
from 2011. No more recent clinical data was found in this search, and the development status of

telatinib may have changed since these studies were published.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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